molecular formula C11H15ClN2O4 B2379321 Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride CAS No. 2375247-61-1

Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride

Cat. No.: B2379321
CAS No.: 2375247-61-1
M. Wt: 274.7
InChI Key: POGPKDZWSINDOE-HNCPQSOCSA-N
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Description

Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride is a complex organic compound that features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis may include:

  • Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for the amino group.
  • Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for peptide bond formation.
  • Acidic or basic conditions for deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate) or Swern oxidation.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: PCC, Swern oxidation conditions.

    Reduction: NaBH4, LiAlH4.

    Substitution: EDC, DCC for peptide bond formation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    Protein Binding: Forming complexes with proteins to alter their function or stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Ethyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-17-11(16)10(13-9(15)6-12)7-2-4-8(14)5-3-7;/h2-5,10,14H,6,12H2,1H3,(H,13,15);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGPKDZWSINDOE-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)O)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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